![molecular formula C15H19NO B14640113 Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- CAS No. 56446-29-8](/img/structure/B14640113.png)
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.
Van Leusen Reaction: This involves the reaction of α-haloketones and formamide.
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the Van Leusen reaction, which allows for high yields and purity. The use of ionic liquids in the Van Leusen reaction has been shown to improve efficiency and recyclability of solvents .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazole derivatives into imides and carboxylic acids.
Reduction: Reduction reactions typically target the nitrogen or oxygen atoms within the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitutions often involve strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions include various substituted oxazoles, imides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins. The exact mechanism depends on the specific structure of the oxazole derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring and are more basic than oxazoles.
Uniqueness
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
56446-29-8 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-(2-but-3-enylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h4,6-7,9-10H,1,5,8,11H2,2-3H3 |
Clave InChI |
QTFZQWSMQTZVBT-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC=CC=C2CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


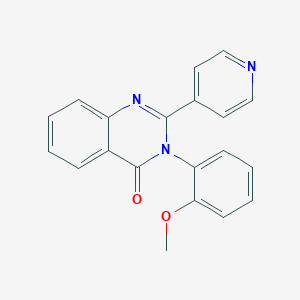
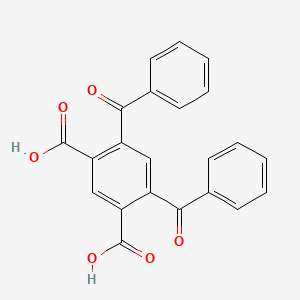
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
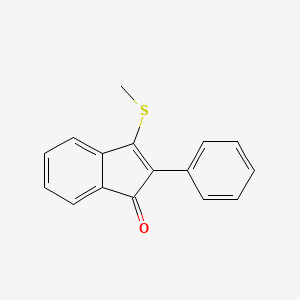
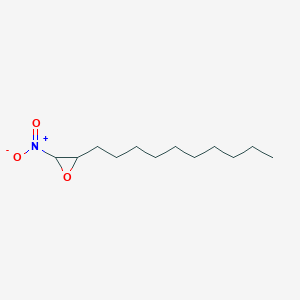



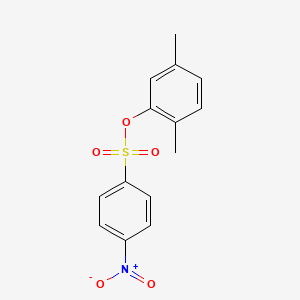

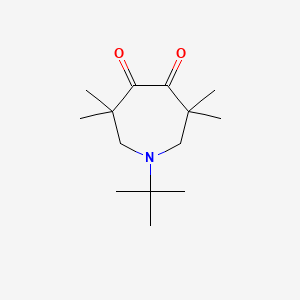
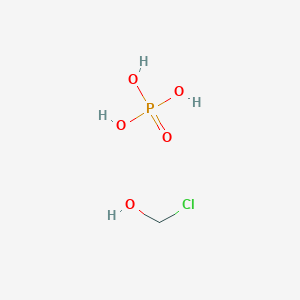
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)

